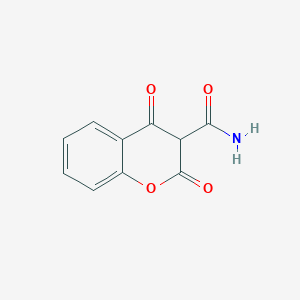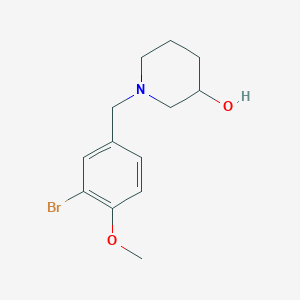![molecular formula C18H20N2O3S B4895925 N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B4895925.png)
N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide, also known as Mpscb, is a chemical compound with potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide is not fully understood, but it is believed to act through several pathways. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, this compound has been shown to modulate the activity of ion channels in the brain, such as TRPV1 and ASIC1a, which are involved in pain sensation and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX and LOX enzymes, leading to a decrease in the production of inflammatory mediators. Additionally, this compound has been shown to modulate the activity of ion channels in the brain, leading to a decrease in pain sensation and neuronal excitability. In vivo studies have shown that this compound has analgesic and anti-inflammatory effects, making it a potential candidate for treating pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide has several advantages for lab experiments, including its high purity and yield, making it a suitable compound for scientific research. Additionally, this compound has been shown to have biological activities that make it a potential candidate for developing new drugs. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide. One area of research could be to further investigate the mechanism of action of this compound, which could lead to a better understanding of its biological activities. Additionally, future research could focus on developing new drugs based on the chemical structure of this compound, which could have potential applications in treating various diseases. Finally, future research could investigate the potential use of this compound in treating neurological disorders, such as chronic pain and epilepsy.
Métodos De Síntesis
The synthesis of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide involves several steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with aniline to form 4-{[(4-methylphenyl)sulfonyl]amino}phenylamine. This intermediate is then reacted with cyclobutanecarboxylic acid to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Aplicaciones Científicas De Investigación
N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to have biological activities that make it a potential candidate for developing new drugs. This compound has been reported to have anti-inflammatory, analgesic, and antitumor activities, making it a promising compound for cancer treatment. Additionally, this compound has been shown to modulate the activity of certain ion channels in the brain, suggesting its potential use in treating neurological disorders.
Propiedades
IUPAC Name |
N-[4-[(4-methylphenyl)sulfonylamino]phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-11-17(12-6-13)24(22,23)20-16-9-7-15(8-10-16)19-18(21)14-3-2-4-14/h5-12,14,20H,2-4H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQLXSHWFQUAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4895873.png)
![4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4895880.png)
![2-chloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4895881.png)
![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B4895889.png)
![3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4895895.png)
![4-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B4895896.png)


![ethyl [5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4895916.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide](/img/structure/B4895930.png)
![4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4895935.png)